Ebov-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ebov-IN-4 is a benzothiazepine derivative that has been identified as a potent inhibitor of the Ebola virus (EBOV). This compound has shown significant efficacy in inhibiting the entry of the Ebola virus into host cells, making it a promising candidate for antiviral therapy . The Ebola virus is a highly virulent pathogen that causes severe hemorrhagic fever in humans, with a high mortality rate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ebov-IN-4 involves several steps, starting with the preparation of the benzothiazepine core. The key steps include:
Formation of the Benzothiazepine Core: This involves the cyclization of a substituted aniline with a thioamide under acidic conditions to form the benzothiazepine ring.
Functionalization: The benzothiazepine core is then functionalized with various substituents to enhance its antiviral activity. This typically involves reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ebov-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazepine ring, potentially altering its antiviral properties.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce various substituents onto the benzothiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiazepines with different functional groups, which can be further tested for their antiviral activity .
Wissenschaftliche Forschungsanwendungen
Ebov-IN-4 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzothiazepines.
Biology: The compound is used to investigate the mechanisms of viral entry and replication in host cells.
Medicine: this compound is being explored as a potential therapeutic agent for treating Ebola virus infections.
Industry: The compound’s antiviral properties make it a candidate for the development of antiviral coatings and materials
Wirkmechanismus
Ebov-IN-4 exerts its antiviral effects by inhibiting the entry of the Ebola virus into host cells. The compound binds to the viral glycoprotein, destabilizing its prefusion conformation and preventing the virus from attaching to the host cell receptor, Niemann–Pick intracellular cholesterol transporter-1 (NPC-1). This inhibition blocks the release of the viral genome into the host cell cytoplasm, thereby preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Ebov-IN-4 is unique among Ebola virus inhibitors due to its benzothiazepine structure. Similar compounds include:
Kobe2602: Another small molecule that targets the VP30-NP interface.
17-DMAG: A compound that has shown efficacy in inhibiting Ebola virus replication in vivo.
Compared to these compounds, this compound has shown higher efficacy in inhibiting viral entry, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C12H12N2O2S2 |
---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
5-methyl-4,4-dioxo-10H-thieno[3,2-c][2,1]benzothiazepin-10-amine |
InChI |
InChI=1S/C12H12N2O2S2/c1-14-9-5-3-2-4-8(9)11(13)12-10(6-7-17-12)18(14,15)16/h2-7,11H,13H2,1H3 |
InChI-Schlüssel |
JPLFHIQKWBDFPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=CS3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.